molecular formula C8H5FN2O B1321230 7-Fluoro-[1,8]naphthyridin-2-ol CAS No. 846033-37-2

7-Fluoro-[1,8]naphthyridin-2-ol

Cat. No.: B1321230
CAS No.: 846033-37-2
M. Wt: 164.14 g/mol
InChI Key: FUBNBYAEJAJCBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 7-Fluoro-[1,8]naphthyridin-2-ol, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . This method yields 1,8-naphthyridines in moderate to high yields (62-88%) .

Another method involves multicomponent reactions (MCRs) where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method also provides moderate to high yields of trisubstituted 2-amino-1,8-naphthyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Fluoro-[1,8]naphthyridin-2-ol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with DNA replication . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-[1,8]naphthyridin-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

7-Fluoro-[1,8]naphthyridin-2-ol is a heterocyclic compound recognized for its significant biological activity, particularly as a selective inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancers and autoimmune disorders. The unique structure of this compound, characterized by the presence of a fluorine atom at the 7-position of the naphthyridine ring, contributes to its biological properties.

The primary mechanism of action for this compound involves its role as an inhibitor of BTK, which is crucial in B-cell signaling pathways. By inhibiting BTK, this compound disrupts protein-protein interactions essential for B-cell activation and proliferation. This disruption can lead to reduced inflammation and tumor growth in certain contexts, making it a candidate for therapeutic development against various malignancies and inflammatory diseases.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, with studies indicating cytotoxic effects against breast cancer (MCF7) and other malignancies. For instance, derivatives of naphthyridine structures have been synthesized and evaluated for their anticancer properties, with some exhibiting IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated for its ability to modulate the activity of antibiotics against resistant bacterial strains. For example, when combined with fluoroquinolone antibiotics, it demonstrated synergistic effects that enhanced antibacterial efficacy .
  • Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in critical biological processes. For instance, it has been suggested that it can interfere with DNA replication mechanisms in bacteria, contributing to its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. The fluorine substitution at the 7-position enhances lipophilicity and may influence binding affinity to target proteins. This specific substitution pattern differentiates it from other naphthyridine derivatives and is crucial for its selective inhibition of BTK.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be insightful.

Compound NameStructural FeaturesBiological Activity
1,8-Naphthyridine Lacks fluorine; basic structureUsed in various biological studies
6-Fluoro-[1,8]naphthyridin-2-ol Fluorine at position 6Different biological activity compared to 7-fluoro
7-Hydroxy-[1,8]naphthyridine Hydroxyl group instead of fluorinePotentially different reactivity

This table highlights how variations in structural features can lead to differences in biological activity among naphthyridine derivatives.

Case Studies

Several key studies have focused on the biological evaluation of this compound:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like staurosporine .
  • Antibacterial Activity Modulation : Research demonstrated that when combined with fluoroquinolone antibiotics, this compound significantly reduced the minimum inhibitory concentrations (MICs) against multi-resistant bacterial strains such as E. coli and S. aureus, indicating its potential as an antibiotic adjuvant .
  • Proteomics Research Applications : The compound's role as a selective BTK inhibitor has been leveraged in proteomics studies to elucidate protein-protein interactions critical for understanding cellular processes and disease mechanisms.

Properties

IUPAC Name

7-fluoro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBNBYAEJAJCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610537
Record name 7-Fluoro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846033-37-2
Record name 7-Fluoro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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